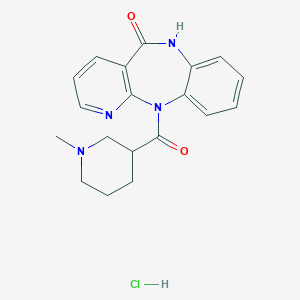![molecular formula C9H7ClN2O4S2 B040392 2-[(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid CAS No. 114260-71-8](/img/structure/B40392.png)
2-[(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. This compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow it to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Applications De Recherche Scientifique
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties .
Mécanisme D'action
The mechanism of action of 3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Carboxymethyl)amino]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 3-[(Carboxymethyl)thio]alanine
- Carbocisteine
Uniqueness
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its carboxymethylthio group provides additional binding sites, enhancing its inhibitory effects on enzymes compared to similar compounds .
Propriétés
Numéro CAS |
114260-71-8 |
|---|---|
Formule moléculaire |
C9H7ClN2O4S2 |
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7ClN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Clé InChI |
KYNSHYNNEHSCGM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


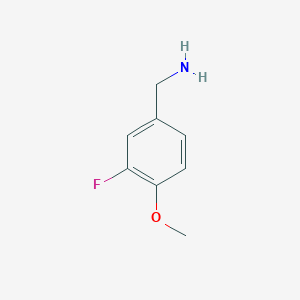
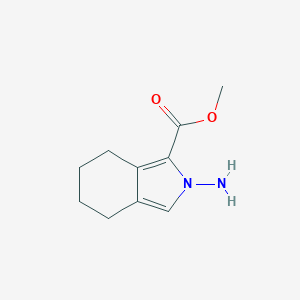
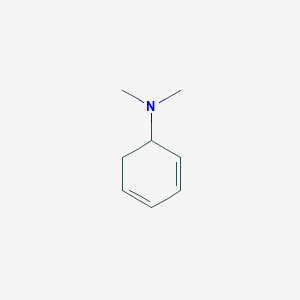
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

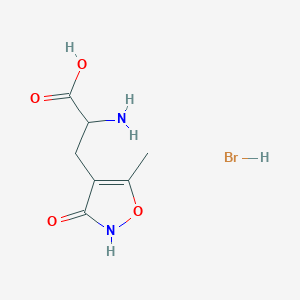
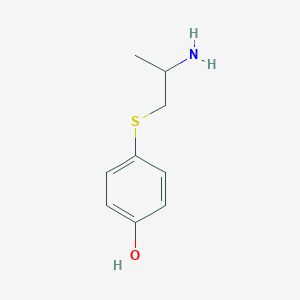

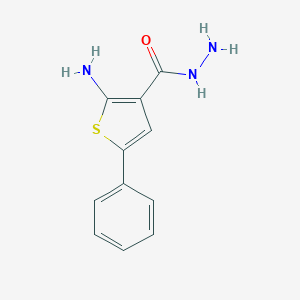
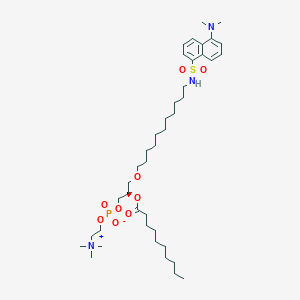

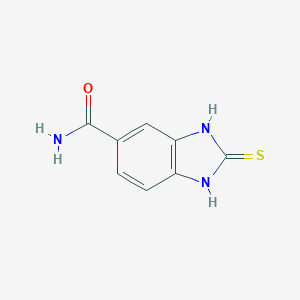
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
